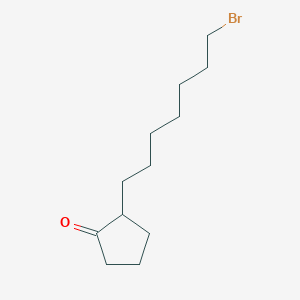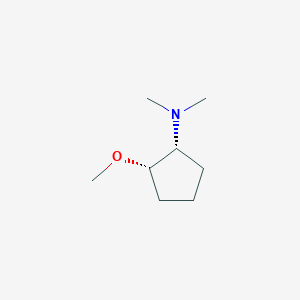
Acetic acid--propane-1,3-diamine (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid–propane-1,3-diamine (1/1) is a chemical compound formed by the combination of acetic acid and propane-1,3-diamine in a 1:1 molar ratio. Propane-1,3-diamine, also known as 1,3-diaminopropane, is a diamine with the formula C₃H₁₀N₂. This compound is used in various chemical processes and has applications in different fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Diaminopropane can be synthesized through the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 1,3-diaminopropane often involves large-scale chemical processes that optimize yield and purity. The process may include steps such as distillation and purification to remove impurities and obtain a high-quality product suitable for various applications .
化学反応の分析
Types of Reactions
1,3-Diaminopropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and catalysts .
Major Products Formed
The major products formed from these reactions include amides, nitriles, primary amines, and various substituted derivatives of 1,3-diaminopropane .
科学的研究の応用
1,3-Diaminopropane has several scientific research applications, including:
作用機序
The mechanism of action of 1,3-diaminopropane involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes involved in polyamine metabolism, affecting cellular functions and processes. In chemical reactions, it acts as a nucleophile, participating in various substitution and addition reactions .
類似化合物との比較
Similar Compounds
1,2-Diaminopropane: An isomer of 1,3-diaminopropane with similar chemical properties but different structural arrangement.
Ethylenediamine: A diamine with two amino groups attached to adjacent carbon atoms, used in similar applications.
Tetramethylethylenediamine (TMEDA): A diamine with methyl groups attached to the nitrogen atoms, used as a ligand in coordination chemistry.
Uniqueness
1,3-Diaminopropane is unique due to its specific structural arrangement, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes and derivatives makes it valuable in various fields of research and industry .
特性
CAS番号 |
63085-03-0 |
|---|---|
分子式 |
C5H14N2O2 |
分子量 |
134.18 g/mol |
IUPAC名 |
acetic acid;propane-1,3-diamine |
InChI |
InChI=1S/C3H10N2.C2H4O2/c4-2-1-3-5;1-2(3)4/h1-5H2;1H3,(H,3,4) |
InChIキー |
IMRRMQNFOBHTCK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C(CN)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(5-Methylhex-4-en-1-yn-3-yl)phenoxy]-3-phenoxypropan-2-ol](/img/structure/B14512567.png)
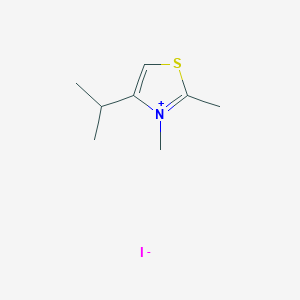
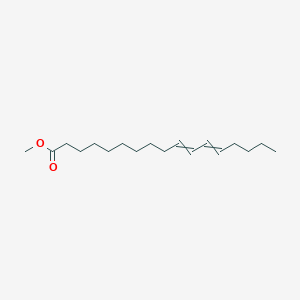

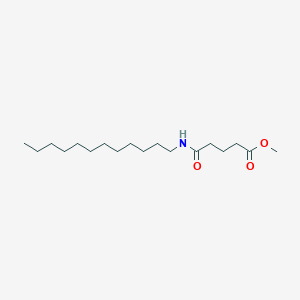

![1-[(2R,5S)-5-(aminomethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14512611.png)
![2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)cyclohexan-1-one](/img/structure/B14512613.png)
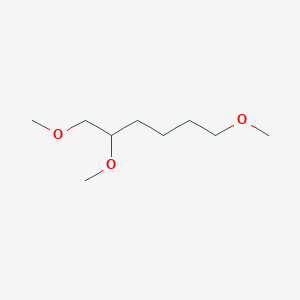

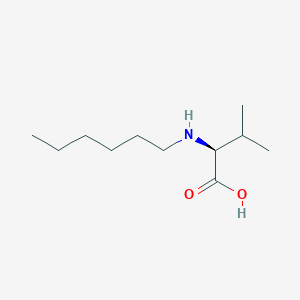
![6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14512644.png)
